molecular formula C29H32N2O4 B11481560 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide

2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide

Cat. No.: B11481560
M. Wt: 472.6 g/mol
InChI Key: WRFFGMXUHIRTHI-UHFFFAOYSA-N
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Description

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-[3-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a morpholine ring, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-[3-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 5-methyl-2-(propan-2-yl)phenol, which is then reacted with appropriate reagents to introduce the phenoxy group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-[3-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-[3-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-[3-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)phenol
  • 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol
  • 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol

Uniqueness

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-[3-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C29H32N2O4/c1-20(2)25-12-11-21(3)17-27(25)35-19-23-7-4-5-10-26(23)28(32)30-24-9-6-8-22(18-24)29(33)31-13-15-34-16-14-31/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,30,32)

InChI Key

WRFFGMXUHIRTHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

Origin of Product

United States

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